2,7-Octadien-1-OL

Telomerization Selectivity Process chemistry

2,7-Octadien-1-ol (octa-2,7-dien-1-ol, C₈H₁₄O, MW 126.20 g/mol) is a linear C8 dienol bearing terminal conjugated alkene moieties at positions C2–C3 and C7–C8, with a primary hydroxyl group at C1. It is produced industrially via palladium-catalyzed telomerization of butadiene with water.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
CAS No. 23578-51-0
Cat. No. B1588117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Octadien-1-OL
CAS23578-51-0
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESC=CCCCC=CCO
InChIInChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2,6-7,9H,1,3-5,8H2
InChIKeyYHYGSIBXYYKYFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Octadien-1-ol (CAS 23578-51-0) – Procurement-Relevant Structural and Industrial Profile


2,7-Octadien-1-ol (octa-2,7-dien-1-ol, C₈H₁₄O, MW 126.20 g/mol) is a linear C8 dienol bearing terminal conjugated alkene moieties at positions C2–C3 and C7–C8, with a primary hydroxyl group at C1. It is produced industrially via palladium-catalyzed telomerization of butadiene with water [1]. The compound is supplied as a cis-/trans- mixture, appearing as a clear colourless to light yellow liquid with a boiling point of 75–76 °C (4 Torr), density of 0.87 g/cm³, refractive index of 1.4590–1.4630, and flash point of 83 °C . Its dual terminal-olefin architecture enables regioselective isomerization to 7-octen-1-al and subsequent derivatization to 1,9-nonanediamine – a nylon-8 precursor – distinguishing it from mono-ene or non-conjugated octenol analogs [1].

Why 2,7-Octadien-1-ol Cannot Be Replaced by Generic Octenols or Octadienol Isomers in Procurement


Substituting 2,7-octadien-1-ol with a structurally similar octadienol isomer or a mono-unsaturated octenol fundamentally alters downstream reaction outcomes. The 2,7-diene arrangement provides two chemically distinct terminal double bonds: the conjugated C2–C3 olefin enables selective Pd-catalyzed telomerization formation, while the isolated C7–C8 olefin permits subsequent regioselective isomerization to 7-octen-1-al without affecting the hydroxyl terminus [1]. In contrast, 1,7-octadien-3-ol bears its OH group at the allylic C3 position, altering both reactivity and the product distribution in polymerization applications [2]. 7-Octen-1-ol, with only a single terminal double bond, lacks the conjugated diene necessary for telomerization-based synthesis and cannot access the 1,9-nonanediamine pathway [3]. The positional isomer 2,6-octadien-1-ol co-elutes during distillation due to a near-identical boiling point, creating procurement quality risks that require controlled manufacturing processes [4].

2,7-Octadien-1-ol – Head-to-Head Quantitative Differentiation Evidence Versus Closest Analogs


Telomerization Selectivity: 2,7-Octadien-1-ol vs. 1,7-Octadien-3-ol Isomer Ratio Under Industrial Conditions

In the Pd-catalyzed telomerization of butadiene with water, 2,7-octadien-1-ol is produced with markedly higher selectivity over its regioisomer 1,7-octadien-3-ol. Under steady-state conditions with a butadiene conversion of 50–59 mol%, the product distribution consistently favours 2,7-octadien-1-ol at 88–91 mol% versus 1,7-octadien-3-ol at only 3.8–5.0 mol%, yielding a selectivity ratio of approximately 23:1 to 24:1 in favour of the 2,7-isomer [1]. This high intrinsic selectivity is a direct result of the linear telomerization mechanism that preferentially forms the linear primary alcohol rather than the branched allylic alcohol.

Telomerization Selectivity Process chemistry

Isomerization to 7-Octen-1-al: Conversion and Selectivity Over Copper-Based Catalysts

2,7-Octadien-1-ol undergoes highly selective vapour-phase isomerization to 7-octen-1-al in the presence of a copper-chromium catalyst and controlled hydrogen co-feed (N₂/H₂ = 95/5 vol/vol; ODA/H₂ molar ratio = 90.5/9.5). Under continuous operation at 240 °C, conversion of 2,7-octadien-1-ol reached 97.1%, with selectivity to 7-octen-1-al of 71.4%, while the over-reduction by-product 1-octanol was limited to 13.0% and the dehydrogenation by-product 2,7-octadien-1-al to only 1.2% [1]. In the absence of hydrogen co-feed, the same catalyst at 240 °C gave a markedly lower conversion of 86.4% and an elevated 2,7-octadien-1-al by-product level of 4.7% [1]. Extended 200-hour run data with an E26L Cu-Fe-Al catalyst at 220 °C sustained 95.5% conversion and 76.7% selectivity to 7-octen-1-al, with only 3.7% 2,7-octadien-1-al formation [2]. A 2,7-octadien-1-ol / 7-octen-1-ol mixed feed (90/10 molar ratio) further improved selectivity to 85.6% at 98.7% conversion [2].

Isomerization 7-Octenal Copper catalyst Downstream derivatization

Polymer Coating Viscosity: Octadienol-Based Polymer vs. Corresponding Monomeric Esters

When 2,7-octadien-1-ol (as a mixture with 1,7-octadien-3-ol at a typical 88:12 molar ratio) is reacted with fumaric acid or maleic acid to form dioctadienyl ester polymers, the resulting low-molecular-weight polymer exhibits a fluid viscosity of approximately 700–900 centipoise (cp) in the neat state at room temperature, measured by Brookfield viscometer [1]. By direct comparison, the corresponding monomeric octadienyl ester compounds display a fluid viscosity of less than 100 cp [1]. This represents a >7-fold increase in viscosity upon polymerization, enabling formulation into low-temperature curable coating compositions (curing at 180–200 °F) that yield harder and more solvent-resistant films than conventional alkyd resins [1]. The polymer viscosity is tunable across the range of 200–30,000 cp depending on reaction conditions, with the preferred 700–900 cp range balancing processability and film-forming performance.

Coating polymers Viscosity Dioctadienyl esters

Physicochemical Differentiation: 2,7-Octadien-1-ol vs. 7-Octen-1-ol vs. 1,7-Octadien-3-ol

The three C8 unsaturated alcohols most likely to be confused in procurement—2,7-octadien-1-ol, 7-octen-1-ol, and 1,7-octadien-3-ol—can be unambiguously distinguished by their physicochemical profiles. 2,7-Octadien-1-ol exhibits a boiling point of 75–76 °C at 4 Torr (197.8 °C at 760 mmHg), density of 0.87 g/cm³, and refractive index of 1.4590–1.4630 . 7-Octen-1-ol (C₈H₁₆O, MW 128.21), with only one double bond, has a different boiling point of 188–189 °C at 760 mmHg . 1,7-Octadien-3-ol, the branched regioisomer, boils at 70–71 °C at 4 Torr and has a predicted density of 0.848 g/cm³ [1]. The refractive index difference between 2,7-octadien-1-ol (1.4590–1.4630) and 1,7-octadien-3-ol (1.451 predicted) provides a rapid QC check for isomer identity [1].

Physicochemical properties Boiling point Density Identification

By-Product 2,6-Octadien-1-ol Formation and the Residence-Time Control Strategy

A key manufacturing challenge specific to 2,7-octadien-1-ol is the co-production of its positional isomer 2,6-octadien-1-ol, which forms in non-negligible amounts during conventional telomerization and exhibits a boiling point so close to that of the target compound that distillative separation is impractically difficult [1]. Under uncontrolled residence times, 2,6-octadien-1-ol levels can accumulate and degrade product quality, affecting downstream applications [1]. By restricting the residence time of the raw material mixture in the telomerization reactor to 1.3–3.0 hours, the 2,6-octadien-1-ol by-product is suppressed to as low as 0.4–0.6 mol% while maintaining 2,7-octadien-1-ol productivity at 88–91 mol% [1]. Prior art processes that did not recognize or control 2,6-octadien-1-ol formation could not achieve this level of isomeric purity [1].

By-product suppression Process optimization Distillation Quality control

2,7-Octadien-1-ol – Highest-Value Application Scenarios Supported by Quantitative Evidence


Production of 1,9-Nonanediamine (Nylon-8 Monomer) via 7-Octen-1-al and 1,9-Nonanedial

2,7-Octadien-1-ol is the key starting material for the Kuraray process that produces 1,9-nonanediamine, the monomer for nylon-8. The route proceeds through selective isomerization to 7-octen-1-al (>95% conversion, >71% selectivity under optimized H₂ co-feed conditions [1]), followed by hydroformylation to 1,9-nonanedial and reductive amination to the diamine. This pathway is uniquely accessible from 2,7-octadien-1-ol because the C7–C8 terminal double bond is both necessary and sufficient for the initial isomerization step, while the C2–C3 double bond is consumed during telomerization. Neither 7-octen-1-ol (lacks the second double bond needed for telomerization formation) nor 1,7-octadien-3-ol (wrong olefin geometry) can serve as a substitute starting material for this sequence [2].

Low-Temperature Curable Coating Polymers Based on Dioctadienyl Ester Chemistry

When 2,7-octadien-1-ol (as the predominant component of industrial octadienol, typically 88 mol% 2,7- / 12 mol% 1,7-isomer) is reacted with fumaric acid or maleic acid, it yields dioctadienyl ester polymers with a viscosity of 700–900 cp that are formulated into coating compositions curable at 180–200 °F. These coatings provide harder and more solvent-resistant films than conventional alkyd resins [3]. The dual-olefin architecture of 2,7-octadien-1-ol enables cross-linking density not achievable with 7-octen-1-ol, which lacks the second reactive site. A procurement specification of ≥88 mol% 2,7-octadien-1-ol content is directly linked to achieving the target polymer viscosity window of 700–900 cp [3].

Synthesis of n-Octanol Plasticizer Alcohol via Hydrogenation

2,7-Octadien-1-ol can be quantitatively hydrogenated to n-octanol, a valuable plasticizer alcohol, by saturation of both double bonds [2]. This represents a two-step, butadiene-based route to n-octanol that avoids the traditional ethylene oligomerization supply chain. The advantage of procuring 2,7-octadien-1-ol for this application—rather than the alternative 1,7-octadien-3-ol—is that hydrogenation of the linear primary alcohol yields exclusively linear n-octanol, whereas the branched allylic alcohol 1,7-octadien-3-ol would produce a mixture of linear and branched octanols upon hydrogenation, altering plasticizer performance properties [2].

Quality Control-Driven Procurement: Refractive Index and Density as Identity Markers

Incoming QC laboratories can unambiguously verify the identity of 2,7-octadien-1-ol shipments using the combination of refractive index (1.4590–1.4630) and density (0.87 g/cm³) . These values differ measurably from the nearest analog 1,7-octadien-3-ol (predicted n ≈ 1.451; density ≈ 0.848 g/cm³ [4]), providing a rapid, non-destructive identity check. A refractive index outside the 1.4590–1.4630 range is an immediate indicator of isomeric contamination or incorrect product supply, preventing costly downstream processing failures in both isomerization and polymerization applications. This simple QC gate is uniquely enabled by the well-characterized physical constants of 2,7-octadien-1-ol relative to its closest isomers.

Quote Request

Request a Quote for 2,7-Octadien-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.